Product packaging for 4-Hydroxy-8-nitroquinoline(Cat. No.:CAS No. 23432-46-4)

4-Hydroxy-8-nitroquinoline

Cat. No.: B3421947
CAS No.: 23432-46-4
M. Wt: 190.16 g/mol
InChI Key: MMLGHJCPFCGNEY-UHFFFAOYSA-N
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Description

Kontextualisierung innerhalb der Klasse der Nitro- und Hydroxy-substituierten Chinoline

Nitro- und Hydroxy-substituierte Chinoline sind eine bedeutende Klasse von Verbindungen, die sich durch das Vorhandensein von Nitrogruppen (-NO2) und Hydroxylgruppen (-OH) auszeichnen, die an das Chinolingerüst gebunden sind. Die Positionen dieser Substituenten am Chinolinring können die elektronischen Eigenschaften, die Reaktivität und die biologischen Aktivitäten des Moleküls stark beeinflussen.

Beispielsweise ist 8-Hydroxychinolin ein bekanntes Chelatbildner mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich antimikrobieller, krebsbekämpfender und entzündungshemmender Eigenschaften. nih.govmdpi.comchemicalbook.com Die Einführung einer Nitrogruppe, wie im Fall von 4-Hydroxy-8-nitrochinolin, kann diese Eigenschaften weiter modulieren. Von Nitroxolin (8-Hydroxy-5-nitrochinolin) wurde beispielsweise gezeigt, dass es ein wirksameres Krebsmittel ist als Clioquinol (5-Chlor-7-iod-8-chinolin). nih.gov

Akademische Bedeutung und Forschungsrelevanz des Chinolingerüsts

Das Chinolingerüst, das aus einem an einen Pyridinring anellierten Benzolring besteht, ist eine in der medizinischen Chemie grundlegende Struktur. numberanalytics.comnih.gov Chinolin und seine Derivate sind in einer Vielzahl von biologisch aktiven Verbindungen und Arzneimitteln enthalten. nih.gov Bemerkenswerte Beispiele sind:

Chinin: Ein Alkaloid, das aus der Rinde des Cinchonabaums gewonnen wird und historisch zur Behandlung von Malaria verwendet wurde. numberanalytics.comglobalresearchonline.net

Chloroquin und Hydroxychloroquin: Synthetische Chinolinverbindungen, die zur Behandlung von Malaria und bestimmten Autoimmunerkrankungen eingesetzt werden. numberanalytics.com

Fluorchinolon-Antibiotika (z. B. Ciprofloxacin): Eine Klasse von Breitbandantibiotika. nih.gov

Camptothecin: Ein Topoisomerase-I-Inhibitor, der in der Krebs-Chemotherapie eingesetzt wird. numberanalytics.com

Die Vielseitigkeit des Chinolingerüsts ergibt sich aus seiner Fähigkeit, eine Vielzahl von chemischen Reaktionen einzugehen, was die Synthese verschiedener Derivate mit unterschiedlichen pharmakologischen Profilen ermöglicht. numberanalytics.com Die kontinuierliche Erforschung von Chinolinderivaten ist für die Entdeckung und Entwicklung neuer therapeutischer Wirkstoffe von entscheidender Bedeutung. nih.gov

Historische Entwicklung der Forschung an verwandten Chinolon- und Nitrochinolinstrukturen

Die Geschichte der Chinolinforschung reicht bis ins 19. Jahrhundert zurück.

1834: Chinolin wurde erstmals von Friedlieb Ferdinand Runge aus Kohlenteer isoliert. nih.govwikipedia.org

1842: Charles Gerhardt erhielt eine Verbindung durch trockene Destillation von Chinin mit Kaliumhydroxid, die er „Chinolein“ nannte. wikipedia.org

1880er Jahre: Die Skraup-Synthese und die Friedländer-Synthese wurden als wichtige Methoden zur Synthese von Chinolinen und ihren Derivaten entwickelt. nih.goviipseries.org

Die Erforschung von Nitrochinolinen hat ebenfalls eine lange Geschichte, wobei Verbindungen wie 4-Nitrochinolin-N-oxid als starkes Karzinogen und Mutagen identifiziert wurden, was sie zu wichtigen Werkzeugen für die Krebsforschung macht. glpbio.comscbt.comaacrjournals.org Die Synthese und Untersuchung verschiedener Nitrochinolinderivate dauert an, wobei neuere Studien sich auf ihre potenziellen krebsbekämpfenden Eigenschaften konzentrieren. nih.gov Beispielsweise wurde eine Reihe neuartiger 3-Nitrochinolinderivate synthetisiert und auf ihre antiproliferative Wirkung gegen EGFR-überexprimierende Tumorzelllinien untersucht. nih.gov

Die Forschung an 4-Hydroxy-8-nitrochinolin und verwandten Verbindungen baut auf diesem reichen historischen und wissenschaftlichen Fundament auf und zielt darauf ab, ihre einzigartigen chemischen und biologischen Eigenschaften für potenzielle therapeutische Anwendungen zu nutzen. ontosight.ainih.gov

Detaillierte Forschungsergebnisse

Jüngste Forschungen haben die potenziellen therapeutischen Anwendungen von 4-Hydroxy-8-nitrochinolin-3-carbonsäure, einem nahen Derivat von 4-Hydroxy-8-nitrochinolin, beleuchtet. Eine Studie identifizierte diese Verbindung als wirksamen und selektiven Inhibitor von DNA2, einem Enzym, das an der DNA-Replikation und -Reparatur beteiligt ist. nih.gov Die Hemmung von DNA2 könnte eine wirksame Strategie sein, um Krebszellen für die durch Strahlung oder Chemotherapeutika verursachten Belastungen zu sensibilisieren. nih.gov

Eine andere Studie konzentrierte sich auf die antibakterielle Aktivität von Nitrochinolinderivaten gegen Neisseria gonorrhoeae, den Erreger der sexuell übertragbaren Infektion Gonorrhoe. doaj.org Zwei Nitrochinolinderivate erwiesen sich als wirksamer als derzeit verwendete Antibiotika und rechtfertigen weitere Untersuchungen. doaj.org

Physikalische und chemische Eigenschaften von 4-Hydroxy-8-nitrochinolin

EigenschaftWert
Molekülformel C9H6N2O3
Molekulargewicht 190.15554 g/mol
CAS-Nummer 23432-46-4

Daten aus den Suchergebnissen abgerufen. ontosight.ai

Physikalische und chemische Eigenschaften von 4-Hydroxy-8-nitrochinolin-3-carbonsäure

EigenschaftWert
Molekülformel C10H6N2O5
Molekulargewicht 234.17 g/mol
CAS-Nummer 35973-25-2

Daten aus den Suchergebnissen abgerufen. nih.govbldpharm.comoakwoodchemical.com

Tabelle der erwähnten Verbindungsnamen

VerbindungsnameSynonym(e)
4-Hydroxy-8-nitrochinolin8-Nitrochinolin-4-ol
4-Hydroxy-8-nitrochinolin-3-carbonsäureDNA2-Inhibitor C5
8-HydroxychinolinOxin, 8-Chinolinol
Chinin
Chloroquin
Hydroxychloroquin
Ciprofloxacin
Camptothecin
4-Nitrochinolin-N-oxid4-NQO
Nitroxolin8-Hydroxy-5-nitrochinolin
Clioquinol5-Chlor-7-iod-8-chinolin

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B3421947 4-Hydroxy-8-nitroquinoline CAS No. 23432-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-5H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLGHJCPFCGNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946641
Record name 8-Nitroquinolin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23432-46-4, 23833-95-6
Record name 8-Nitro-4-quinolinol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC149795
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Nitroquinolin-4-ol
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Elucidation of Chemical Reactivity and Mechanistic Transformations of 4 Hydroxy 8 Nitroquinoline

Reactivity of the Nitro Group

The nitro group at the C-8 position significantly influences the electronic properties of the quinoline (B57606) core, rendering the aromatic system electron-deficient. This electronic characteristic is central to its reactivity, particularly in reduction and nucleophilic substitution reactions.

Reduction Pathways to Aminoquinolines

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of various biologically active molecules. Several methods are available for the reduction of nitroquinolines to their corresponding aminoquinolines.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. Reagents like palladium on carbon (Pd/C) with hydrogen gas are effective for converting both aromatic and aliphatic nitro compounds into amines commonorganicchemistry.com. Raney nickel is another effective catalyst, often preferred when trying to avoid the dehalogenation of aryl halides commonorganicchemistry.com.

Metal-Based Reductions: The use of metals in acidic media provides a mild and selective method for nitro group reduction. Iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid can reduce nitro groups to amines, even in the presence of other reducible functionalities commonorganicchemistry.com. Tin(II) chloride (SnCl2) also offers a mild reduction pathway commonorganicchemistry.com. The original synthesis of 8-aminoquinoline (B160924) involved the reduction of 8-nitroquinoline (B147351) using tin powder in hydrochloric acid wikipedia.org.

Other Reducing Agents: Sodium sulfide (B99878) (Na2S) can be employed for substrates that are not compatible with hydrogenation or acidic conditions. It can sometimes selectively reduce one nitro group in a molecule with multiple nitro groups commonorganicchemistry.com. While lithium aluminum hydride (LiAlH4) is a powerful reducing agent for aliphatic nitro compounds, it tends to produce azo compounds from aromatic nitro compounds commonorganicchemistry.com. Recent research has also explored the use of copper(I) oxide (CuO) as a reusable solid reagent for the reduction of nitroquinolines to aminoquinolines using hydrazine (B178648) monohydrate as a hydrogen donor acs.org.

The general pathway for the reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. The final product, 8-amino-4-hydroxyquinoline, is a valuable intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Electron-Deficient Nitroquinolines

The electron-withdrawing nature of the nitro group activates the quinoline ring towards nucleophilic attack, facilitating both SNAr and VNS reactions.

SNAr Reactions: In nucleophilic aromatic substitution (SNAr), a nucleophile replaces a leaving group on the aromatic ring. For this reaction to occur, the ring must be electron-deficient, a condition met by the presence of strong electron-withdrawing groups like the nitro group chemistrysteps.comlibretexts.org. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex chemistrysteps.comnih.gov. The leaving group is then eliminated, restoring the aromaticity of the ring chemistrysteps.com. The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance chemistrysteps.comlibretexts.org.

VNS Reactions: Vicarious nucleophilic substitution (VNS) is a type of nucleophilic substitution where a hydrogen atom, rather than a traditional leaving group, is replaced. This reaction is characteristic of electron-deficient aromatic compounds. The nitro group strongly activates the aromatic ring for nucleophilic attack nih.gov. The reaction involves the addition of a nucleophile (often a carbanion with a leaving group) to the aromatic ring, forming a σ-adduct. This is followed by a base-induced β-elimination to yield the substituted product. In nitroquinolines, VNS reactions typically occur at positions ortho or para to the nitro group cdnsciencepub.com. For instance, 8-nitroquinoline has been shown to react with 4-amino-1,2,4-triazole (B31798) in a basic medium to yield an amino product at the para position (C-5) cdnsciencepub.com. The regiochemistry of VNS can be influenced by the size of the nucleophile nih.gov.

Reaction Type Description Key Requirements Example
SNAr Substitution of a leaving group by a nucleophile on an electron-deficient aromatic ring.Strong electron-withdrawing group (e.g., -NO2) ortho or para to the leaving group.Reaction of 4-chloro-8-nitroquinoline (B1348196) with an amine.
VNS Substitution of a hydrogen atom by a nucleophile on an electron-deficient aromatic ring.Electron-deficient aromatic ring; nucleophile with a leaving group.Amination of 8-nitroquinoline at the C-5 position. cdnsciencepub.com

Nitro-Nitrosyl Conversion Mechanisms

The conversion of a nitro group to a nitrosyl group is a less common but significant transformation. This can occur through various mechanisms, including photochemical pathways. In the presence of light, some ruthenium nitrosyl complexes have been shown to release nitric oxide (NO) nih.govcalstate.edu. The photolysis of nitrate (B79036) (NO3−) and nitrite (B80452) (NO2−) ions in aqueous solutions can also generate nitrating agents and trigger photonitration processes nih.gov. While direct evidence for the nitro-nitrosyl conversion of 4-hydroxy-8-nitroquinoline (B1634204) itself is limited in the provided context, the general principles of such transformations in nitroaromatic compounds are relevant. Enzymatic reduction of nitroaromatic compounds can also lead to the formation of nitroso intermediates nih.govnih.govnih.gov.

Reactivity of the Hydroxyl Group

The hydroxyl group at the C-4 position is a key functional handle, participating in tautomeric equilibria and undergoing various functionalization reactions.

Tautomeric Equilibria (Keto-Enol Forms) in 4-Hydroxyquinolines

4-Hydroxyquinolines exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) researchgate.netresearchgate.net. The position of this equilibrium is influenced by factors such as the solvent and the presence of other substituents on the quinoline ring. Spectroscopic data and computational studies have shown that for many 4-hydroxyquinolines, the keto form is the predominant tautomer researchgate.net. The strength of internal hydrogen bonds can also play a role; for example, a hydrogen bond acceptor at the 3-position can favor the enol form rsc.org.

Tautomeric Form Structure Relative Stability
Enol Form 4-Hydroxyquinoline (B1666331)Generally less stable
Keto Form 4-QuinoloneGenerally more stable researchgate.net

Esterification and Other Functionalization Reactions at the Hydroxyl Position

The hydroxyl group of 4-hydroxyquinolines can be readily functionalized through reactions such as esterification and etherification. These reactions are important for modifying the properties of the molecule and for introducing further functionalities.

Esterification: The hydroxyl group can be converted to an ester, for example, by reacting with an acid chloride or anhydride. This is a common strategy to protect the hydroxyl group or to introduce a specific ester moiety.

Etherification (Alkylation): The hydroxyl group can also be alkylated to form an ether. This has been demonstrated in the synthesis of 4-alkoxy-8-hydroxyquinolines, where the hydroxyl group at position 8 was first protected before alkylating the hydroxyl group at position 4 researchgate.net.

Chlorination: The hydroxyl group can be converted to a chloro group, a versatile intermediate for further nucleophilic substitution reactions. For instance, 4-hydroxy-8-tosyloxyquinoline can be chlorinated with phosphorus oxychloride to yield 4-chloro-8-tosyloxyquinoline researchgate.netresearchgate.net. This chloro derivative can then be reacted with various nucleophiles to introduce amino or thioalkyl groups at the 4-position researchgate.netresearchgate.net.

These functionalization reactions at the hydroxyl position provide a powerful means to synthesize a wide array of 4-substituted-8-nitroquinoline derivatives with diverse chemical and biological properties.

Quinoline Ring System Reactivity

The reactivity of the this compound core is dictated by the electronic properties of the fused pyridine (B92270) and benzene (B151609) rings, which are significantly modulated by the electron-donating hydroxyl group at C4 and the strongly electron-withdrawing nitro group at C8. This substitution pattern creates a unique electronic environment that influences its participation in various chemical transformations.

Cycloaddition Reactions Involving Nitroquinolones

Nitroquinolones can serve as reactive components in cycloaddition reactions, a versatile class of reactions for forming cyclic compounds. The reactivity of the quinolone framework is highly dependent on the position of the nitro substituent. In the case of 8-nitroquinolones, steric repulsion between the C8 nitro group and substituents at the N1 position can distort the planarity of the quinolone framework. This distortion can lead to a loss of aromaticity in the pyridone ring, causing it to behave as an activated nitroalkene.

This activation makes the pyridone moiety susceptible to cycloaddition with electron-rich dienes or alkenes under mild conditions, leading to the construction of new fused ring systems. For example, nitroalkene moieties within quinolone structures can undergo Diels-Alder reactions with electron-rich dienes, culminating in benzoquinoline derivatives after the elimination of nitrous acid. This reactivity provides a pathway for the synthesis of complex polycyclic quinolone derivatives. Such cycloadditions are typically concerted, pericyclic processes whose regiochemistry is governed by the frontier molecular orbitals of the nitroquinolone (the dipolarophile) and the reacting alkene or diene.

Table 1: Types of Cycloaddition Reactions Involving Nitro-aromatic Systems

Reaction Type Description Reactants Product Type
Diels-Alder [4+2] A concerted reaction between a conjugated diene and a dienophile. Nitroquinolone (as dienophile), electron-rich diene. Fused cyclic adduct.

| 1,3-Dipolar [3+2] | A reaction between a 1,3-dipole (e.g., nitrone, azide) and a dipolarophile. | Nitroquinolone (as dipolarophile), 1,3-dipole. | Five-membered heterocycle. |

Radical Oxidative Decarboxylation for Ring Alkylation

The direct alkylation of the electron-deficient quinoline ring can be effectively achieved through radical-mediated processes, most notably the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle. wikipedia.org A powerful method for generating the required alkyl radicals is the oxidative decarboxylation of carboxylic acids.

The general mechanism proceeds as follows:

Radical Generation: An alkyl radical is formed from a carboxylic acid via oxidative decarboxylation. This is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, in the presence of a silver salt (e.g., AgNO₃) which facilitates a single-electron transfer (SET). wikipedia.org Alternatively, modern photoredox catalysis, using visible light and a suitable photocatalyst, can achieve the same transformation under milder conditions. mdpi.comnih.gov

Radical Addition: The quinoline nitrogen is protonated under acidic conditions, which activates the ring towards nucleophilic attack. The generated alkyl radical then adds to an electron-deficient position of the protonated quinoline ring (typically C2 or C4). scispace.com

Rearomatization: The resulting radical cation intermediate is oxidized to a cation, which then loses a proton to restore aromaticity, yielding the final alkylated quinoline product. mdpi.com

This method allows for the direct C-H functionalization of the quinoline core, bypassing the need for pre-functionalized starting materials and offering a versatile route to substituted 4-Hydroxy-8-nitroquinolines. wikipedia.org Iron-catalyzed, visible-light-driven decarboxylation has been specifically reported as a cleaner alternative for the hydroxyalkylation of quinoline rings. mdpi.com

Carbon-Carbon Coupling Reactions

The this compound scaffold can participate in various carbon-carbon bond-forming reactions, driven by the nucleophilic or electrophilic character of different positions on the ring. The electron-rich nature of the phenolic ring, enhanced by the hydroxyl group, allows it to act as a C-nucleophile in certain contexts. For instance, 8-hydroxy-5-nitroquinoline has been shown to react as a C-nucleophile at the C7 position with an activated quinazoline (B50416) nucleus in the presence of acid, forming a stable C-C coupled σ-adduct. researchgate.net

Role of Intermolecular Interactions in Reactivity Profiles

The reactivity of this compound is not solely determined by its inherent electronic structure but is also profoundly influenced by its interactions with solvents and other reagents. Computational methods, particularly Density Functional Theory (DFT), provide deep insights into these interactions and the resulting reactivity profiles. researchgate.net

DFT calculations can be used to model several key properties that predict chemical behavior:

Frontier Molecular Orbitals (FMOs): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO location indicates sites susceptible to electrophilic attack, while the LUMO location indicates sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP surfaces map the charge distribution across the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the hydroxyl group and the nitrogen of the pyridine ring are expected to be nucleophilic centers, while regions near the nitro group and certain ring carbons are electrophilic. researchgate.net

Quantum-Molecular Descriptors: Parameters such as chemical potential, hardness, and softness, derived from DFT calculations, provide a quantitative measure of the molecule's reactivity. tsijournals.com

These computational studies reveal that intermolecular forces, such as hydrogen bonding involving the hydroxyl group, and electrostatic interactions governed by the charge distribution, play a critical role in orienting the molecule for reaction and stabilizing transition states. researchgate.netfrontiersin.org The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group creates distinct regions of reactivity, which are well-defined by these computational models and are fundamental to understanding the mechanistic transformations of the molecule.

Table 2: Computationally Derived Reactivity Descriptors

Descriptor Information Provided Relevance to this compound
HOMO/LUMO Energy Gap Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. The electron-donating/withdrawing groups modulate the energy gap.
MEP Surface Visualizes sites for electrophilic and nucleophilic attack. Identifies electron-rich areas near the -OH group and electron-poor areas near the -NO₂ group. researchgate.net

| NBO Analysis | Quantifies charge delocalization and hyperconjugative stability. | Explains the electronic communication between the substituents and the quinoline ring system. nih.gov |

Advanced Theoretical and Computational Investigations of 4 Hydroxy 8 Nitroquinoline

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in understanding the molecular properties of 4-Hydroxy-8-nitroquinoline (B1634204). These methods provide a robust framework for examining the compound's electronic characteristics and predicting its behavior in various chemical environments. Calculations are often performed using specific basis sets, such as B3LYP with 6-311++G(d,p), to ensure accuracy in the resulting data.

Electronic Structure Analysis (HOMO-LUMO Energetics, Molecular Electrostatic Potential)

The electronic structure of this compound is central to its chemical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For quinoline (B57606) derivatives, this energy gap helps explain the charge transfer interactions that can occur within the molecule. scirp.org

The Molecular Electrostatic Potential (MEP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. thaiscience.info This information is invaluable for predicting how this compound will interact with other molecules and biological targets.

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
Energy Gap (ΔE)Value

Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are also used to predict the Non-Linear Optical (NLO) properties of this compound. By calculating parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), researchers can assess the material's potential for use in advanced optical applications. nih.govrasayanjournal.co.in The presence of electron-donating (hydroxyl) and electron-accepting (nitro) groups on the aromatic quinoline system can lead to significant NLO effects. nih.gov The first hyperpolarizability value, in particular, is a critical measure of a molecule's NLO activity. rasayanjournal.co.in

ParameterValue (a.u.)
Dipole Moment (μ)Value
Mean Polarizability (α)Value
First Hyperpolarizability (β)Value

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactive Properties

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations can reveal the molecule's conformational flexibility, stability, and how it interacts with its environment, such as a solvent or a biological receptor. nih.govresearcher.life By analyzing metrics like the root mean square deviation (RMSD), MD simulations can determine the stability of different conformations. nih.gov This information is vital for understanding how the molecule's shape influences its reactivity and its ability to bind to specific targets.

Molecular Docking Simulations for Interaction Profiling with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein or enzyme. researchgate.net For this compound, docking simulations are essential for profiling its interactions with potential biological targets, such as enzymes implicated in various diseases. mdpi.comnih.gov These simulations calculate a docking score, which estimates the binding affinity between the ligand and the target. researchgate.net The analysis of the docked conformation reveals key interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex and are crucial for the molecule's potential biological activity. researchgate.netnih.gov Quinoline derivatives have been studied as potential inhibitors for various enzymes, and docking helps to elucidate the structural basis for this activity. mdpi.comnih.gov

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Protein Name (PDB ID)ValueResidue 1, Residue 2, ...

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Cellular Models

Modulation of Cellular Processes and Pathways

Nitroquinoline compounds are potent modulators of critical cellular pathways, primarily through their ability to damage DNA and disrupt the cellular redox balance.

Inhibition of DNA Replication and Repair Mechanisms

While specific studies on 4-Hydroxy-8-nitroquinoline's effect on DNA2 nuclease/helicase are not available, research into related compounds and general DNA repair pathways provides context. DNA2 is a crucial enzyme involved in DNA replication and the repair of double-strand breaks through homologous recombination. nih.gov The inhibition of such repair enzymes is a key strategy for targeting replication stress, a common feature of cancer cells. nih.govnih.gov The identification of inhibitors for DNA repair enzymes like DNA2 is an active area of research, as these molecules could exploit the vulnerabilities of cells with high levels of oncogene-induced replication stress. biorxiv.org

Induction of DNA Damage

A primary mechanism of action for carcinogenic nitroquinolines is the induction of significant DNA damage. This occurs through two main pathways: the formation of bulky DNA adducts and the generation of oxidative lesions.

DNA Adduct Formation: The carcinogenicity of 4NQO is thought to be initiated by its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO). oup.comnih.gov This metabolite can be further activated to an electrophilic reactant that covalently binds to DNA, forming stable quinoline (B57606) monoadducts, particularly with guanine (B1146940) and adenine (B156593) residues. oup.com These adducts distort the DNA helix and interfere with replication and transcription.

Oxidative DNA Damage: Beyond direct adduct formation, nitroquinoline compounds are known to cause oxidative DNA damage. semanticscholar.org The most common lesion is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative stress. oup.comnih.gov The formation of 8-OHdG is significant because it can lead to G:C to T:A transversion mutations during DNA replication if not repaired. nih.gov Studies have shown that 4NQO treatment dose-dependently increases the levels of 8-OHdG in the DNA of human fibroblasts. oup.comnih.gov

Generation of Reactive Oxygen Species (ROS) and Alteration of Redox Balance

The induction of oxidative DNA damage by nitroquinolines is directly linked to their ability to generate reactive oxygen species (ROS) and disrupt the cell's redox homeostasis.

Generation of ROS: Treatment of cells with 4NQO leads to the formation of superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). oup.comnih.govsemanticscholar.org These ROS can directly attack DNA bases, leading to lesions like 8-OHdG. oup.com The production of H₂O₂ and superoxide has been directly detected in human fibroblasts following exposure to 4NQO. nih.gov

Glutathione (B108866) Depletion: A critical consequence of exposure to these compounds is the depletion of intracellular glutathione (GSH). oup.comnih.gov GSH is a major cellular antioxidant that neutralizes ROS and can also form conjugates with electrophilic compounds like 4NQO to facilitate their detoxification. nih.gov The reduction in GSH levels impairs the cell's ability to counteract the surge in ROS, leading to a state of oxidative stress and amplifying DNA damage. oup.comnih.gov The combination of robust ROS formation and prolonged GSH depletion is considered a key factor in the genotoxicity of 4NQO. oup.com

Enzyme Inhibition Studies

The 8-hydroxyquinoline (B1678124) scaffold is recognized for its metal-chelating properties and is a common structural motif in the design of various enzyme inhibitors. nih.govnih.gov

Inhibition of Specific Enzymes

While data specifically for This compound (B1634204) is scarce, the broader family of 8-hydroxyquinoline derivatives has been investigated for inhibitory activity against several enzyme classes.

Matrix Metalloproteinases (MMPs): 8-hydroxyquinoline derivatives have been designed and synthesized as inhibitors of MMPs, particularly MMP-2 and MMP-9, which are zinc-dependent enzymes involved in cancer invasion and metastasis. nih.govresearchgate.net Their inhibitory action is often linked to the chelation of the catalytic zinc ion in the enzyme's active site.

RNA Polymerase: There is no specific information detailing the inhibition of RNA polymerase by this compound.

Hydrolases and Reductases: Specific studies on the inhibition of hydrolases by this compound are not prominent in the literature. However, the metabolism of 4NQO involves nitroreductases, which catalyze the reduction of the nitro group—a key step in its activation to a carcinogenic agent. oup.com

Characterization of Binding Pockets and Interaction Modes

For the broader class of 8-hydroxyquinoline-based inhibitors, molecular docking studies have been used to understand their interaction with target enzymes. For instance, in the context of MMP inhibition, derivatives of 8-hydroxyquinoline are predicted to bind within the active site, with the nitrogen and hydroxyl groups coordinating with the catalytic zinc ion. nih.gov The specific nature of these interactions, however, would be unique to each derivative and target enzyme.

Research Findings Summary

The table below summarizes the general findings for related nitroquinoline and hydroxyquinoline compounds, as specific data for this compound is limited.

CategoryFindingCompound Studied
DNA Damage Induces formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG).4-Nitroquinoline (B1605747) 1-oxide
Forms covalent adducts with guanine and adenine bases.4-Nitroquinoline 1-oxide
Cellular Redox Generates reactive oxygen species (superoxide, H₂O₂).4-Nitroquinoline 1-oxide
Causes depletion of intracellular glutathione (GSH).4-Nitroquinoline 1-oxide
Enzyme Inhibition Derivatives act as inhibitors of Matrix Metalloproteinases (MMP-2, MMP-9).8-Hydroxyquinoline Derivatives

Based on a comprehensive review of scientific literature, there is a significant lack of available data regarding the specific biological activities of the chemical compound This compound . The requested investigation into its antimicrobial efficacy and antineoplastic effects, as per the detailed outline provided, cannot be completed at this time due to the absence of published research findings for this particular molecule.

Extensive searches for in vitro and cellular studies on this compound did not yield specific information on its:

Antibacterial activity against pathogenic strains.

Antifungal activity.

Antiviral activity.

Proposed mechanisms of antimicrobial action.

In vitro cytotoxicity against various cancer cell lines.

It is important to note that a closely related isomer, 8-hydroxy-5-nitroquinoline (commonly known as Nitroxoline), is a well-researched compound with extensive literature detailing its significant antimicrobial and antineoplastic properties. nih.govresearchgate.netmdpi.comnih.gov Research on the 8-hydroxyquinoline scaffold and its various derivatives is abundant, demonstrating a wide range of biological activities. nih.govtandfonline.comscienceopen.comnih.govresearchgate.netmdpi.commdpi.com However, this information pertains to structurally distinct compounds and cannot be attributed to this compound.

Due to the strict requirement to focus solely on this compound, and the absence of the necessary scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested structure. Further research and publication of in vitro and cellular studies specifically investigating this compound are required before a comprehensive report on its biological activities can be compiled.

Sufficient scholarly data is not available to construct a detailed article on the specific biological activities of this compound according to the provided outline. Extensive searches of scientific literature yield information primarily on related isomers, such as the well-studied compound 8-Hydroxy-5-nitroquinoline (Nitroxoline), and other quinoline derivatives like 4-Nitroquinoline 1-oxide.

The available research does not provide specific data on the "Impact on Cellular Proliferation and Migration" or the "Mechanisms of Cell Death Induction" for the this compound isomer. While the general role of metal chelation in the biological activity of hydroxyquinolines is a recognized principle, applying this information to this compound without direct experimental evidence would be speculative and would not meet the required standard of scientific accuracy.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the requested outline for the specified compound.

Structure Activity Relationship Sar Studies of 4 Hydroxy 8 Nitroquinoline Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of the 4-hydroxy-8-nitroquinoline (B1634204) scaffold is highly sensitive to the nature and position of its substituents. Modifications to the nitro group, the hydroxyl group, and the introduction of other functionalities can dramatically alter a compound's efficacy and target specificity.

The nitro group is a significant determinant of biological activity, primarily due to its strong electron-withdrawing nature and its potential for metabolic reduction. nih.gov These characteristics can influence the molecule's interaction with biological targets and its pharmacokinetic profile. nih.gov

The position of the nitro group on the quinoline (B57606) ring is critical. For instance, in the case of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline), the specific arrangement of the hydroxyl and nitro groups contributes to its known antimicrobial and anticancer properties. researchgate.net While direct SAR comparisons of all positional isomers of 4-hydroxy-nitroquinoline are not extensively detailed in the available literature, studies on related nitroaromatic compounds offer valuable insights. The mutagenicity of nitro-polycyclic aromatic hydrocarbons, for example, is highly dependent on the nitro group's position, which affects the molecule's ability to be metabolically activated and bind to DNA. nih.gov This suggests that the 8-position of the nitro group in the 4-hydroxyquinoline (B1666331) scaffold is likely to confer a distinct biological activity profile compared to isomers with the nitro group at positions 5, 6, or 7.

Furthermore, the mere presence of the nitro group can be a liability, as its metabolic reduction can produce toxic intermediates like nitroso and hydroxylamine (B1172632) species. nih.gov However, this same reductive activation is a key mechanism for the antimicrobial activity of compounds like 5-nitroimidazoles. nih.gov In some contexts, replacing the nitro group altogether can be beneficial. Studies on 2-styryl-quinolines showed that derivatives with an 8-hydroxy group exhibited better cytotoxicity against colon cancer cells than the corresponding 8-nitro analogs, highlighting the nuanced role of the nitro substituent. mdpi.com

ScaffoldSubstituent at C8Biological Activity NotedKey Finding
2-Styryl-quinoline-OHHigher Cytotoxicity (IC50: 2.52–4.69 μM)The hydroxyl group at C8 enhances cytotoxic activity compared to a nitro group. mdpi.com
2-Styryl-quinoline-NO2Lower Cytotoxicity (IC50: 2.897–10.37 μM)The nitro group at C8 is less favorable for cytotoxicity in this series. mdpi.com
Quinoline8-Hydroxy-5-nitro (Nitroxoline)Antimicrobial, AnticancerA well-established active compound where the 5-nitro position is key. researchgate.net

The hydroxyl group, particularly its position on the quinoline ring, is a critical factor for biological activity. There is substantial evidence indicating that an 8-hydroxyquinoline (B1678124) scaffold is often more biologically active than its isomers. For example, in a study of umbelliferone-quinoline conjugates, derivatives with a hydroxyl group at the 8-position were found to be more potent antifungal agents than those with the hydroxyl group at the 4-position. nih.gov Similarly, another study concluded that a quinoline core featuring a hydroxyl group at the C-8 position generally leads to greater anticancer potential. researchgate.net

The 8-hydroxyl group, in conjunction with the ring nitrogen, acts as a powerful metal-chelating moiety, which is a key mechanism for the biological activity of many quinoline derivatives. nih.gov This chelating ability is often crucial for their mode of action.

Modifications to the hydroxyl group can significantly impact activity. Replacing the hydroxyl group with a fluorine atom, for instance, has been shown to be detrimental to the activity of classical cannabinoids. researchgate.net This is because fluorine can only act as a hydrogen bond acceptor, whereas the hydroxyl group can function as both a hydrogen bond donor and acceptor, suggesting the hydrogen-bond donor capability is crucial for receptor interaction. researchgate.net This principle likely extends to the this compound class, where the hydrogen-bonding capacity of the 4-OH group is probably essential for its interactions with biological targets.

The introduction of other functional groups onto the this compound framework allows for the fine-tuning of its biological properties.

Carboxylic Acid: The addition of a carboxylic acid group can profoundly influence activity. For example, the 8-hydroxy-quinoline-7-carboxylic acid scaffold was identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a target in cancer therapy. This suggests that the anionic carboxylate can form key interactions, such as with lysine (B10760008) residues (e.g., Lys67) in an enzyme's ATP-binding pocket. acs.org

Halogens: Halogenation is a common strategy in medicinal chemistry to modulate potency and pharmacokinetic properties. In the quinoline series, halogen substituents have been shown to enhance biological activity. For instance, adding a bromine atom to the styryl ring of 8-hydroxyquinoline derivatives enhanced their cytotoxicity. mdpi.com Furthermore, 5,7-dichloro and 5,7-dibromo derivatives of 8-hydroxyquinoline were found to be the most fungitoxic among a series of tested compounds. mdpi.com The electron-withdrawing properties and the size of the halogen atom can influence binding affinity and metabolic stability.

Alkyl and Aryl Groups: The introduction of alkyl or aryl groups can impact lipophilicity and steric interactions. In a series of quinolinone-3-carboxamides, replacing an N-methyl substituent with a more bulky N-phenyl group resulted in a significant decrease in lipoxygenase inhibitory activity, demonstrating the sensitivity of the binding pocket to steric bulk. biomedgrid.com

Heteroaryl Groups: Incorporating additional heteroaryl rings can introduce new interaction points, such as hydrogen bond donors and acceptors. Hybrid molecules combining 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety have been synthesized, leveraging the biological activities of both pharmacophores to create potent anticancer agents. nih.gov Similarly, linking a triazole ring to the 8-hydroxyquinoline core has been explored in the development of new antifungal agents. nih.gov

Parent ScaffoldAdded Functional GroupPositionEffect on Biological Activity
8-Hydroxyquinoline7-Carboxylic AcidC7Crucial for Pim-1 kinase inhibition. acs.org
8-Hydroxyquinoline5,7-DibromoC5, C7Strongly enhanced fungitoxic activity. mdpi.com
2-Styryl-8-hydroxyquinolineBromo (on styryl ring)-Enhanced cytotoxicity. mdpi.com
Quinolinone-3-carboxamideN-Phenyl (vs. N-Methyl)N1Decreased LOX inhibitory activity. biomedgrid.com
8-HydroxyquinolineTriazole-Explored for antifungal activity. nih.gov

Stereochemical Considerations and Their Relationship to Activity

Stereochemistry plays a pivotal role in the activity of chiral drugs, as biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net The differential spatial arrangement of atoms in stereoisomers can lead to significant differences in binding affinity, efficacy, and pharmacokinetics. nih.govresearchgate.net

For the parent this compound molecule, which is planar and achiral, stereochemical considerations are not relevant. However, stereoisomerism becomes a critical factor when chiral centers are introduced into its derivatives, for example, through the addition of substituted side chains.

While specific studies on the stereochemistry of this compound derivatives are limited, general principles from related chiral quinolines are informative. For instance, in a series of tetrahydroquinoline derivatives, the S-isomer, which contained a methyl group at the 4-position, showed significantly higher inhibitory activity against rat platelet NHEs compared to the R-isomer. researchgate.net This demonstrates that a specific stereochemical configuration can be essential for optimal interaction with the target protein. The differential activity between stereoisomers is often attributed to one enantiomer fitting more precisely into the binding site, while the other may bind weakly or not at all. nih.gov In some cases, stereoselectivity can also affect drug transport and uptake mechanisms. nih.gov Therefore, for any future development of chiral this compound derivatives, the separation and individual biological evaluation of each stereoisomer would be essential to identify the most active and selective agent.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinoline-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been widely employed.

These models are built by aligning a set of structurally related molecules and calculating their steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bond donor/acceptor fields (in CoMSIA). The resulting data is then correlated with the observed biological activity using statistical methods such as Partial Least Squares (PLS) regression.

A typical QSAR study on quinoline derivatives involves the following steps:

Data Set Selection: A series of quinoline analogs with a known range of biological activities (e.g., IC50 values) is selected.

Molecular Modeling: The 3D structures of the compounds are generated and optimized to their lowest energy conformation.

Alignment: The molecules are superimposed based on a common structural scaffold.

Descriptor Calculation: Steric, electrostatic, and other physicochemical descriptors are calculated for each molecule.

Model Generation and Validation: A statistical model is generated to correlate the descriptors with biological activity. The model's predictive power is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space around the molecule where certain properties are predicted to enhance or diminish biological activity. For example, a green contour in a CoMFA steric map indicates that adding a bulky group in that region is favorable for activity, while a yellow contour suggests steric hindrance is detrimental. Similarly, blue and red contours in electrostatic maps indicate regions where positive or negative charges, respectively, are preferred. These maps provide a powerful visual guide for designing new, more potent analogs.

Development of Libraries of Analogs for SAR Exploration

The systematic exploration of structure-activity relationships necessitates the synthesis and biological evaluation of a collection, or library, of structurally related analogs. The development of such libraries for quinoline-based compounds is a crucial step in identifying lead candidates and optimizing their properties.

The design of these libraries is often guided by initial lead compounds or by insights from QSAR models. For instance, after a QSAR model identifies that a bulky, electron-withdrawing group is favorable at a specific position, a focused library of analogs can be synthesized with various substituents possessing these properties at the target position.

The synthesis of these libraries can be achieved through various chemical strategies. The classic Skraup or Friedländer syntheses provide access to the core quinoline ring system, which can then be functionalized. mdpi.com Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), are invaluable for introducing a wide diversity of substituents (aryl, alkyl, alkynyl groups, etc.) onto the quinoline scaffold. mdpi.com This allows for the creation of libraries with modifications at multiple positions. For example, a library of bromo- and cyano-substituted 8-hydroxyquinolines was synthesized and evaluated for anticancer effects, leading to the identification of potent derivatives. researchgate.net This iterative process of designing, synthesizing, and testing focused libraries of analogs is fundamental to a successful SAR exploration and the ultimate development of optimized drug candidates.

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound." The detailed experimental data required to populate the specified outline sections—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction—does not appear to be publicly available for this specific chemical compound.

While information is available for related isomers, such as the well-studied compound 8-hydroxy-5-nitroquinoline (Nitroxoline), and other quinoline derivatives, the strict constraint to focus solely on this compound prevents the use of this data. Generating the article as requested would require fabricating information, which is contrary to the principles of scientific accuracy.

Therefore, the article cannot be written without the foundational research findings and data that the outline requires.

Advanced Analytical Methodologies for Research on 4 Hydroxy 8 Nitroquinoline

Chromatographic Techniques for Separation and Mechanistic Studies

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-Hydroxy-8-nitroquinoline (B1634204), offering high resolution and sensitivity for both qualitative and quantitative assessments. biomedpharmajournal.orgresearchgate.net It is extensively used in the pharmaceutical industry for quality control, ensuring the purity and stability of compounds.

In the context of this compound and related compounds, HPLC is crucial for determining compound purity. Reversed-phase HPLC, often utilizing a C18 column, is a common method for separating the parent compound from any impurities or degradation products. A well-developed HPLC method can achieve complete separation and generate symmetric peaks, which is critical for accurate quantification. researchgate.net The mobile phase composition, pH, and additives like ethylenediaminetetraacetic acid (EDTA) can be optimized to improve peak shape and resolution. researchgate.net

Furthermore, HPLC coupled with sensitive detection methods is vital for analyzing metabolites and biomarkers of its biological activity. For instance, studies on the related compound 4-nitroquinoline (B1605747) 1-oxide (4NQO), which exerts its effects after metabolic reduction, utilize HPLC with electrochemical detection (HPLC-ECD) to measure oxidative DNA damage. oup.comsemanticscholar.org This highly sensitive technique can quantify adducts like 8-hydroxydeoxyguanosine (8OHdG), providing insights into the compound's genotoxic mechanisms. oup.commdpi.com The ability to detect and quantify such metabolites and biomarkers is essential for understanding the compound's biological fate and effects.

Below is a table summarizing typical parameters for an HPLC-based analysis relevant to nitroquinoline compounds and their biological effects.

ParameterSpecificationPurpose
Technique Reversed-Phase HPLCSeparation of non-polar to moderately polar compounds.
Stationary Phase C18 / ODSProvides a non-polar surface for interaction and separation. researchgate.net
Mobile Phase Acetonitrile/Methanol/Water with bufferElutes compounds from the column; composition is optimized for resolution. researchgate.net
Detector UV-Vis or Electrochemical Detector (ECD)UV detection for quantifying the parent compound; ECD for sensitive detection of oxidative damage markers like 8-OHdG. oup.commdpi.com
Application Purity assessment, metabolite identification, quantification of DNA adducts. oup.comEnsures quality control and allows for mechanistic studies.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. Its application in pharmaceutical analysis includes the detection of residual solvents in drug products and the analysis of volatile impurities.

The direct analysis of this compound by GC is challenging due to its low volatility and polar nature. Such compounds often require derivatization to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net Derivatization converts polar functional groups (like the hydroxyl group in this compound) into less polar, more volatile derivatives.

While specific GC methods for this compound are not prominently documented, the principles of GC suggest it could be applied for specific research purposes, such as:

Impurity Profiling: Detecting volatile or semi-volatile impurities from the synthesis process.

Metabolite Analysis: Analyzing specific volatile metabolites if they are formed in biological systems, though this is less common for this class of compounds.

GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information, allowing for the definitive identification of the separated compounds. mdpi.com

Bioanalytical Techniques for Mechanistic Investigations in Biological Systems

To understand the biological mechanisms of this compound, particularly its role in inducing oxidative stress, a suite of specialized bioanalytical techniques is employed. These methods allow for the detection of transient species like free radicals and the quantification of their effects on cellular components.

Fluorescent Probes for Reactive Oxygen Species Quantification

Fluorescent probes are essential tools for detecting and quantifying reactive oxygen species (ROS) within biological systems due to their high sensitivity and spatial resolution. researchgate.netnih.gov These probes are typically non-fluorescent molecules that become fluorescent upon reaction with specific ROS. This "turn-on" mechanism allows for real-time visualization and measurement of ROS production in living cells. nih.gov

In studies involving the related compound 4-nitroquinoline 1-oxide (4NQO), specific fluorescent probes have been used to identify the types of ROS generated:

Dichlorofluorescin diacetate (DCFH-DA): Used to detect intracellular hydrogen peroxide (H₂O₂). semanticscholar.orgnih.gov

Hydroethidine (HE): Used to detect superoxide (B77818) radicals (O₂⁻). semanticscholar.orgnih.gov

Research has shown that treatment of human fibroblasts with 4NQO leads to the formation of superoxide, H₂O₂, and hydroxyl radicals, demonstrating the compound's ability to induce oxidative stress. semanticscholar.orgnih.gov The use of these probes provides direct evidence of ROS generation, a key aspect of the compound's mechanism of action. semanticscholar.org

Fluorescent ProbeDetected Reactive Oxygen Species (ROS)Principle of Detection
Dichlorofluorescin diacetate (DCFH-DA)Hydrogen Peroxide (H₂O₂) and other peroxides nih.govOxidized to the highly fluorescent dichlorofluorescein (DCF). researchgate.net
Hydroethidine (HE)Superoxide Radical (O₂⁻) nih.govOxidized to a fluorescent product.

Electron Paramagnetic Resonance (EPR) Spectrometry for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is considered the "gold standard" for the detection and characterization of paramagnetic species, including free radicals. nih.govresearchgate.net This technique provides direct evidence for the presence of molecules with unpaired electrons. researchgate.net Due to the extremely short lifespan of many biologically relevant free radicals, a technique called spin trapping is often employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be detected by EPR. nih.gov

EPR spectrometry has been instrumental in providing direct evidence of radical formation by 4-nitroquinoline 1-oxide (4NQO). In a cell-free system, EPR confirmed that 4NQO generates hydroxyl radicals (•OH), one of the most reactive and damaging ROS. nih.gov This finding is crucial as it directly links the chemical properties of the nitroquinoline structure to the production of specific, highly reactive radicals. semanticscholar.org EPR spectroscopy is a powerful tool for studying the dynamics and structure of biological systems at the molecular level. biointerfaceresearch.comchimia.ch

Glutathione (B108866) (GSH) Depletion Assays

Glutathione (GSH) is a critical intracellular antioxidant, playing a key role in detoxifying reactive oxygen species and electrophilic compounds. nih.gov GSH depletion assays are used to measure the levels of intracellular GSH and serve as an indicator of oxidative stress. A significant decrease in the GSH pool suggests that cellular antioxidant defenses are overwhelmed.

The standard method for quantifying GSH involves its reaction with dithionitrobenzoic acid (DTNB), which produces a yellow-colored compound that can be measured spectrophotometrically. elabscience.comelabscience.com Studies have shown that exposure to 4-nitroquinoline 1-oxide (4NQO) leads to a depletion of intracellular GSH. semanticscholar.orgnih.gov This depletion is a significant factor in the subsequent generation of oxidative DNA damage, as the cell's capacity to neutralize ROS is diminished. semanticscholar.orgnih.gov Therefore, GSH depletion assays are a vital tool for assessing the impact of compounds like this compound on cellular redox balance. domainex.co.uk

Detection of Oxidative DNA Adducts (e.g., 8-Hydroxydeoxyguanosine)

When cells are subjected to oxidative stress, ROS can damage cellular macromolecules, including DNA. A common and well-studied product of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxodG), which is formed from the oxidation of deoxyguanosine residues in DNA. mdpi.comnih.gov The presence of 8-OHdG is a widely used biomarker for oxidative stress and mutagenesis, as it can lead to G:C to T:A transversion mutations if not repaired. semanticscholar.org

The quantification of 8-OHdG in cellular DNA is a key method for evaluating the genotoxic effects of compounds like this compound. Highly sensitive analytical methods, such as High-Performance Liquid Chromatography with electrochemical detection (HPLC-ECD), are used for this purpose. oup.commdpi.com Research on 4-nitroquinoline 1-oxide (4NQO) has demonstrated a dose-dependent increase in the formation of 8-OHdG in the DNA of treated human fibroblasts. oup.comsemanticscholar.org This finding provides a direct link between exposure to the compound, the generation of ROS, and resulting damage to genetic material. oup.com

The table below shows illustrative data on the formation of 8-OHdG in human fibroblasts after treatment with 4NQO, as measured by HPLC-ECD.

4NQO Concentration (µM)8-OHdG Levels (per 10⁶ dG) - Fold Increase Over Control
1.0Dose-dependent increase observed oup.com
10.0Significant increase oup.com
50.0Substantial formation detected oup.com

Future Research Directions and Emerging Applications

Design and Synthesis of Novel 4-Hydroxy-8-nitroquinoline (B1634204) Derivatives with Enhanced Biological Specificity

Future synthetic efforts could focus on creating a library of novel derivatives of this compound to explore their therapeutic potential. Although specific synthesis routes for derivatives of this particular isomer are not extensively documented, general strategies for modifying the quinoline (B57606) ring are well-established. researchgate.netnih.gov Research could be directed towards:

Substitution at the 3-position: The existence of this compound-3-carboxylic acid suggests that the C3 position is amenable to substitution, allowing for the introduction of various functional groups (e.g., amides, esters) to modulate biological activity. nih.gov

Alkylation or Arylation: Modifying the hydroxyl or other positions on the quinoline core could alter properties like lipophilicity and target binding.

Hybrid Molecules: Conjugating the this compound scaffold with other pharmacologically active moieties could produce hybrid compounds with dual-action mechanisms or improved specificity.

Systematic synthesis and screening of these new derivatives would be the first step in identifying compounds with potent and selective biological effects.

Further Elucidation of Molecular Targets and Pathways

The precise molecular targets and biological pathways of this compound remain to be elucidated. Research in this area is critical to understanding its potential as a therapeutic agent. Future studies should aim to:

Identify Protein Targets: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could identify specific protein binding partners.

Investigate Cellular Mechanisms: Studies could explore effects on cellular signaling pathways, apoptosis, cell cycle regulation, and the generation of reactive oxygen species (ROS), which are common mechanisms for related nitroquinoline compounds like 4NQO. nih.govsemanticscholar.orgoup.com

Clarify Mechanism of Action: Research should differentiate its mechanism from other isomers. For instance, many 8-hydroxyquinoline (B1678124) derivatives exert their effects through metal chelation or by acting as ionophores, while nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) is known to induce programmed cell death and generate ROS. nih.govresearchgate.netmdpi.comnih.gov Determining if this compound shares these properties is a key research question.

Development as Chemical Probes for Biological Systems

The inherent fluorescence of the quinoline nucleus presents an opportunity to develop this compound and its derivatives as chemical probes. The broader class of 8-hydroxyquinolines is well-known for its application as fluorescent chemosensors for detecting metal ions. scispace.com Future research could explore:

Fluorescent Metal Ion Sensors: Investigating the coordination chemistry of this compound with various biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) to see if binding events lead to a measurable change in fluorescence.

Probes for Cellular Imaging: Developing derivatives that can localize to specific organelles or report on particular cellular events, leveraging the fluorescent properties of the quinoline core. The related compound 8-hydroxy-5-nitroquinoline is noted for its use as a fluorescent probe in biological research. chemimpex.com

Exploration of Non-Biological Applications (e.g., as Ligands, Catalysts, Material Science)

Beyond biology, the structural features of this compound suggest potential applications in coordination chemistry and materials science. The 8-hydroxyquinoline framework is a classic bidentate chelating ligand that forms stable complexes with a wide range of metals. scispace.com Future work could investigate:

Coordination Chemistry: Synthesizing and characterizing metal complexes of this compound. These complexes could be evaluated for interesting magnetic, optical, or electronic properties.

Homogeneous Catalysis: Testing the metal complexes of this compound as catalysts for organic transformations. Vanadium complexes of other substituted hydroxyquinolines have shown promise in catalytic oxidation reactions. mdpi.com

Materials Science: Exploring the potential of its metal complexes, particularly with aluminum (Alq₃ is a famous example from 8-hydroxyquinoline), as emissive materials in organic light-emitting diodes (OLEDs) or other electronic devices. scispace.com The ligand 8-hydroxy-5-nitroquinoline, for instance, forms complexes with lanthanide ions that have near-infrared emission properties. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful tool to guide future experimental work and predict the properties of this compound and its derivatives. While specific models for this isomer are not prominent in the literature, established methodologies can be readily applied. researchgate.netmdpi.com

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic structure, reactivity descriptors (HOMO/LUMO energies), and spectroscopic properties to better understand the molecule's fundamental characteristics. sigmaaldrich.com

Molecular Docking: Performing in silico screening of this compound derivatives against known protein targets (e.g., kinases, proteases) to predict binding affinities and guide the design of new, more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with measured biological activity is established, QSAR models can be built to correlate chemical structures with their activities, enabling the predictive design of next-generation compounds with enhanced efficacy.

The following table summarizes potential research directions for this compound based on established knowledge of the broader quinoline chemical class.

Research AreaSpecific FocusRationale based on Related Compounds
Synthesis Creation of a diverse chemical library with substitutions at various positions.General synthetic methods for quinolines are well-developed. researchgate.netnih.gov
Molecular Targets Identification of protein binding partners and cellular pathways.Related compounds (4NQO, Nitroxoline) are known to form DNA adducts and induce ROS. nih.govnih.gov
Chemical Probes Development of fluorescent sensors for metal ions and cellular imaging.8-Hydroxyquinolines are classic fluorescent chemosensors. scispace.comchemimpex.com
Non-Biological Uses Synthesis of metal complexes for catalysis and materials science (e.g., OLEDs).8-Hydroxyquinoline is a privileged ligand in coordination chemistry and materials. scispace.commdpi.comresearchgate.net
Computational Modeling Use of DFT, molecular docking, and QSAR for predictive studies.Computational methods are widely applied to other quinoline isomers for drug design. researchgate.netmdpi.com

Q & A

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:
  • Critical Process Parameters (CPPs) : Temperature, reaction time, and reagent purity.
  • Critical Quality Attributes (CQAs) : Purity (≥98.5%), residual solvents, and particle size.
    Use statistical tools (e.g., ANOVA) to identify variance sources and optimize DOE (design of experiments) protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-8-nitroquinoline
Reactant of Route 2
4-Hydroxy-8-nitroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.